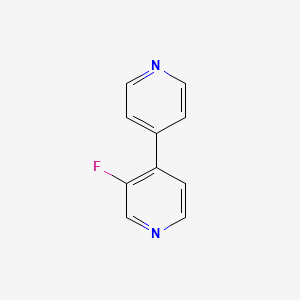
3-Fluoro-4,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4,4’-dipyridine is a fluorinated bipyridine derivative Bipyridines are compounds consisting of two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4,4’-dipyridine typically involves the fluorination of bipyridine derivatives. One common method is the direct fluorination of 4,4’-dipyridine using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Fluoro-4,4’-dipyridine may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
3-Fluoro-4,4’-dipyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and ligands in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while coupling reactions can produce more complex bipyridine derivatives with additional functional groups.
科学的研究の応用
Medicinal Chemistry
Anticancer Prodrugs
One of the notable applications of 3-Fluoro-4,4'-bipyridine is in the development of prodrugs for cancer treatment. A recent study highlighted its role in a bioorthogonal reaction for the activation of aromatic nitro prodrugs via nitroreduction. This method demonstrated high efficiency in mammalian cells, bacteria, and mouse models, showcasing a conversion rate exceeding 98% for the reduction product . This approach allows for selective targeting and controlled release of therapeutic agents, which is crucial in minimizing side effects associated with traditional chemotherapeutics.
Antibacterial Applications
The compound has also been investigated for its antibacterial properties. The combination of this compound with other antibacterial agents has shown synergistic effects against pathogenic bacteria, indicating its potential utility in developing new antibacterial therapies .
Materials Science
Photocatalysis
In materials science, this compound is used as a component in photocatalytic frameworks. Research indicates that bipyridine-based materials exhibit enhanced photocatalytic activity due to their ability to facilitate electron transfer processes. This property is essential for applications in environmental remediation and energy conversion technologies .
Coordination Chemistry
The compound's ability to form coordination complexes makes it valuable in the synthesis of new materials with specific electronic properties. Its interactions with metal ions can lead to the development of novel catalysts for various chemical reactions.
Case Study 1: Prodrug Activation
- Objective: To assess the efficacy of this compound in activating nitro prodrugs.
- Methodology: The study utilized flow cytometry and quantitative mass spectrometry to analyze reaction yields in cultured cells.
- Results: The compound facilitated a conversion rate greater than 98%, demonstrating its potential as a reliable agent for prodrug activation .
Case Study 2: Antibacterial Synergy
- Objective: To evaluate the antibacterial efficacy of this compound when combined with traditional antibiotics.
- Methodology: Bacterial growth inhibition assays were performed using various concentrations of the compound.
- Results: The combination therapy exhibited enhanced bacterial killing compared to individual agents, suggesting its role as an adjunctive treatment in antibiotic therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer Prodrug | >98% conversion in cellular systems | |
| Antibacterial | Synergistic effects with traditional drugs | |
| Photocatalytic Activity | Enhanced electron transfer |
Table 2: Efficacy of this compound in Prodrug Activation
| Concentration (µM) | Reaction Yield (%) | Cell Type |
|---|---|---|
| 5 | 34 | Mammalian Cells |
| 50 | >98 | Bacteria |
作用機序
The mechanism of action of 3-Fluoro-4,4’-dipyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects .
類似化合物との比較
Similar Compounds
3-Fluoro-4-iodopyridine: Another fluorinated pyridine derivative with similar applications in synthetic chemistry and drug discovery.
2,3-Difluoropyridine: A difluorinated pyridine with distinct chemical properties and reactivity.
4-Fluoropyridine: A monofluorinated pyridine used as a building block in various chemical syntheses.
Uniqueness
3-Fluoro-4,4’-dipyridine is unique due to its bipyridine structure, which provides additional sites for functionalization and complexation with metal ions. This makes it a versatile compound for the development of advanced materials and bioactive molecules.
特性
CAS番号 |
1131-30-2 |
|---|---|
分子式 |
C10H7FN2 |
分子量 |
174.17g/mol |
IUPAC名 |
3-fluoro-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7FN2/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H |
InChIキー |
FOMVPQHAAWLPMH-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=C(C=NC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















